tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
CAS No.: 107017-73-2
Cat. No.: VC20740696
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107017-73-2 |
---|---|
Molecular Formula | C9H17NO3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
Standard InChI | InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) |
Standard InChI Key | HFMAZNJKNNRONT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1(CC1)CO |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)CO |
Chemical Identity and Structure
Basic Information
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is identified by the CAS registry number 107017-73-2 and MDL number MFCD09749954 . The compound has a well-defined molecular structure with the formula C9H17NO3 and a precise molecular weight of 187.24 g/mol (or 187.2362 g/mol by some calculations) . The structure features a cyclopropyl ring with a hydroxymethyl group and a carbamate functional group at a tertiary carbon position.
Structural Characteristics
The chemical structure can be represented in various formats:
The compound features a cyclopropyl ring with a hydroxymethyl group and a carbamate functional group, both attached to the same carbon atom of the cyclopropane ring. The carbamate group contains a tert-butyl moiety, which serves as a protecting group in many synthetic applications.
Synonyms and Nomenclature
Common Names
This compound is known by several synonyms in the scientific literature and commercial catalogs:
Systematic Nomenclature
The systematic IUPAC name for this compound is tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate . Alternative systematic names include:
-
[1-(Hydroxymethyl)cyclopropyl]carbamic acid tert-butyl ester
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Carbamic acid, [1-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester (9CI)
Physical and Chemical Properties
Physical State and Appearance
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate exists as a crystalline solid at room temperature . Its appearance is described as ranging from a white to orange to green powder or crystal . The variation in color might be due to the presence of impurities or different crystalline forms.
Thermal Properties
The compound's thermal properties are well-documented:
Property | Value | Source |
---|---|---|
Melting Point | 81.0 to 85.0 °C | |
Melting Point (alternative measurement) | 83 °C | |
Boiling Point | 294.5±9.0 °C (Predicted) |
Additional Physical and Chemical Parameters
Other important physical and chemical parameters include:
Property | Value | Source |
---|---|---|
Density | 1.11±0.1 g/cm³ (Predicted) | |
pKa | 12.24±0.20 (Predicted) | |
Storage Recommendations | Keep in dark place, sealed, dry, at room temperature |
Synthesis and Preparation Methods
Laboratory Synthesis
One documented method for preparing tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate involves the reduction of a corresponding ester:
"To a solution of the ester (1.18 g, 5.15 mL) in THF (10 mL) under nitrogen was added a solution of LiBH₄ (200 mg, 9.2 mmol) in THF (10 mL) dropwise over 10 minutes. The reaction was stirred at room temperature for 17.5 hours, then was cooled to 0°C."
This procedure resulted in the formation of the alcohol as a white solid with a yield of 61% .
Oxidation Procedure
The hydroxymethyl group of the compound can be oxidized to an aldehyde using the Swern oxidation:
"To a solution of oxalyl dichloride (277 mg, 2.2 mmol) in DCM (5 mL) was added DMSO (1 mL) and NEt₃ (333 mg, 3.3 mmol). The resulting solution was stirred at -78°C for 1h. Then a solution of compound 2 (200 mg, 1.1 mmol) in 2 mL DCM was added."
This reaction results in tert-butyl 1-formylcyclopropylcarbamate with an impressive yield of 99% .
An alternative oxidation method uses different reagents:
"To a solution of the alcohol (389 mg, 2.08 mmol) in CH₂Cl₂ (11 mL), cooled to 0°C, was added crushed, dried 3 molecular sieves (1.05 g), NMO (382 mg, 3.26 mmol) and TPAP (76 mg, 0.22 mmol)."
This alternative procedure yielded the aldehyde as a white solid with a 90% yield .
Manufacturer | Product Number | Packaging | Price (USD) | Updated |
---|---|---|---|---|
TCI Chemical | B4251 | 200mg | $41 | 2024-03-01 |
TCI Chemical | B4251 | 1g | $132 | 2024-03-01 |
TRC | B809783 | 250mg | $90 | 2021-12-16 |
Apollo Scientific | OR350017 | 1g | $37 | 2021-12-16 |
ChemScene | CS-D0180 | 5g | $78 | 2021-12-16 |
This price information demonstrates the varying cost structures across different suppliers and quantity options .
Spectroscopic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) data is available for the compound and its derivatives:
For tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate:
For the corresponding aldehyde derivative:
These spectral data are valuable for confirming the structure and purity of the compound and its derivatives.
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